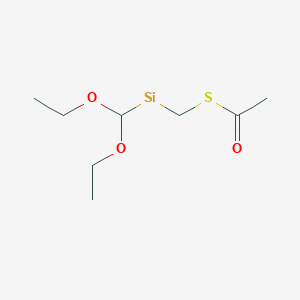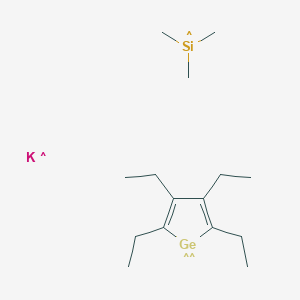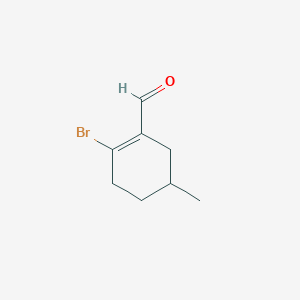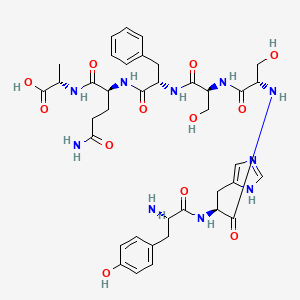![molecular formula C20H20FN3OS B14259107 N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide CAS No. 365430-57-5](/img/structure/B14259107.png)
N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative. The resulting thiazole intermediate is then subjected to further functionalization to introduce the ethyl and fluoro-methylphenyl groups.
The pyridine ring is often introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The final step involves the formation of the propanamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for the coupling reactions and automated purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as an anti-inflammatory or anticancer agent.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole and pyridine rings could facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as 2,4-disubstituted thiazoles, which exhibit a range of biological activities.
Pyridine Derivatives: Compounds like pyridine-2-carboxamides, which are known for their medicinal properties.
Uniqueness
N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is unique due to the specific combination of functional groups and the presence of both thiazole and pyridine rings. This unique structure may confer specific biological activities or chemical reactivity not seen in other compounds.
Eigenschaften
CAS-Nummer |
365430-57-5 |
|---|---|
Molekularformel |
C20H20FN3OS |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-[4-[2-ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C20H20FN3OS/c1-4-17(25)23-16-11-14(8-9-22-16)20-19(24-18(5-2)26-20)13-6-7-15(21)12(3)10-13/h6-11H,4-5H2,1-3H3,(H,22,23,25) |
InChI-Schlüssel |
WGLXRYSRXDMDLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC)C3=CC(=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)


![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)

![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)

![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)

![N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea](/img/structure/B14259108.png)
